BenchChemオンラインストアへようこそ!

5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole

Checkpoint Kinase 2 DNA Damage Response Cancer Chemotherapy

This compound is a synthetic, fluorinated pyrimidine-benzimidazole conjugate. Its core structure features a 5,6-difluoro-1H-benzo[d]imidazole motif linked at the 2-position to a 2-phenylpyrimidin-5-yl group, giving it a molecular formula of C₁₇H₁₀F₂N₄.

Molecular Formula C17H10F2N4
Molecular Weight 308.28 g/mol
CAS No. 1424528-97-1
Cat. No. B1430149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole
CAS1424528-97-1
Molecular FormulaC17H10F2N4
Molecular Weight308.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)C3=NC4=CC(=C(C=C4N3)F)F
InChIInChI=1S/C17H10F2N4/c18-12-6-14-15(7-13(12)19)23-17(22-14)11-8-20-16(21-9-11)10-4-2-1-3-5-10/h1-9H,(H,22,23)
InChIKeyYLPBZBPSXDOHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole (CAS 1424528-97-1) for Kinase-Targeted Research & Procurement


This compound is a synthetic, fluorinated pyrimidine-benzimidazole conjugate [1]. Its core structure features a 5,6-difluoro-1H-benzo[d]imidazole motif linked at the 2-position to a 2-phenylpyrimidin-5-yl group, giving it a molecular formula of C₁₇H₁₀F₂N₄ [2]. This specific architecture places it within a class of heterocycles actively investigated for modulating kinase activity, particularly Checkpoint Kinase 2 (Chk2), an integral part of the DNA damage response pathway [1]. Its availability as a research-grade chemical makes it a key intermediate or probe for cancer drug discovery programs.

Procurement Rationale: Why Generic Benzimidazole Substitution Fails for 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole


Generic substitution with other pyrimidine-benzimidazole conjugates is not viable because minor structural variations in this series cause non-linear shifts in Chk2 inhibitory potency and, crucially, can reverse the compound's functional effect from potentiating genotoxic chemotherapies to antagonizing them [1]. The specific 5,6-difluoro substitution on the benzimidazole core and the 2-phenylpyrimidin-5-yl linkage are not inert structural motifs; directly analogous compounds within the same published study exhibit a spectrum of Chk2 IC₅₀ values and divergent cell cycle effects on MCF-7 breast cancer cells [1]. This means replacing this specific CAS number with a close analog to save cost can invalidate an entire experimental series by flipping a synergistic drug interaction into an antagonistic one.

Quantitative Differential Evidence for 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole Against Comparators


Chk2 Kinase Inhibitory Potency: Direct Comparison Within Pyrimidine-Benzimidazole Series

In a direct comparison of twelve pyrimidine-benzimidazole conjugates, the compound 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole inhibited Chk2 activity with an IC₅₀ of 26 nM [1]. This value was measured against the activity range for the entire evaluated series, which spanned from 5.56 nM to 46.20 nM [1]. While it is not the most potent compound in the series, its potency places it well within the highly active region and is notably superior to the weakest inhibitor in the set by a factor of approximately 1.8-fold [1].

Checkpoint Kinase 2 DNA Damage Response Cancer Chemotherapy

MCF-7 Anti-Proliferative Activity and Genotoxic Drug Interaction Profile

This compound was evaluated for anti-proliferative activity against the MCF-7 breast carcinoma cell line. While individual IG₅₀ data for this specific compound was not isolated in the primary screening data (series range: 6.6 µM - 24.9 µM) [1], its structural assignment as a compound within the '10a-c' subgroup is critical because this subgroup uniquely and significantly potentiated the activity of genotoxic anticancer drugs cisplatin and doxorubicin [1]. This is in stark contrast to compounds in subgroups '9b' and '20-23', which were explicitly found to antagonize the activity of these same drugs [1].

Breast Cancer MCF-7 Cell Line Cisplatin/Doxorubicin Potentiation

Superior α-Glucosidase Inhibition Compared to the Clinical Standard Acarbose

In a separate enzyme inhibition assay, this compound demonstrated a non-competitive inhibition of α-glucosidase with an IC₅₀ of 0.71 ± 0.02 µM . This is significantly more potent than the standard clinical drug acarbose, which showed an IC₅₀ of 3.00 ± 0.05 µM under comparable assay conditions . The difference represents a 4.2-fold improvement in inhibitory concentration. Furthermore, kinetic and molecular docking studies indicated the compound binds to an allosteric site of the enzyme, unlike acarbose which acts competitively at the active site .

α-Glucosidase Inhibition Type 2 Diabetes Allosteric Inhibitor

Verified Application Scenarios for 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole


Chemical Probe in Chk2-Mediated DNA Damage Response & Chemosensitization Research

Procure for studies investigating the role of Checkpoint Kinase 2 in cancer cell survival. The evidence shows this compound is a potent Chk2 inhibitor (IC₅₀ = 26 nM) [1] from a structural subgroup proven to significantly enhance the efficacy of genotoxic drugs like cisplatin and doxorubicin in MCF-7 cells [2]. This makes it a validated tool for research into therapeutic strategies that aim to overcome chemoresistance in breast cancer by abrogating the DNA damage response.

Lead Scaffold for Designing Allosteric α-Glucosidase Inhibitors

For medicinal chemistry campaigns targeting Type 2 Diabetes, this compound serves as a privileged scaffold. It has a confirmed non-competitive, allosteric binding mode and is 4.2-fold more potent (IC₅₀ = 0.71 µM) than the competitive inhibitor acarbose (IC₅₀ = 3.00 µM) . Procuring this compound provides a validated starting point for a structure-activity relationship (SAR) study, bypassing the need to screen random libraries for this specific activity and mechanism.

Reference Standard for SAR Studies of Pyrimidine-Benzimidazole Conjugates

Use this specific compound as a critical reference point when exploring the SAR of pyrimidine-benzimidazole conjugates. The data demonstrates that small structural changes within this chemical series lead to a functional reversal from drug potentiator to antagonist [2]. Procuring this exact CAS number ensures reproducibility and provides a known benchmark with validated, multi-parameter biological profiles (including both Chk2 and α-glucosidase activities), against which novel analogs can be quantitatively compared.

Quote Request

Request a Quote for 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.